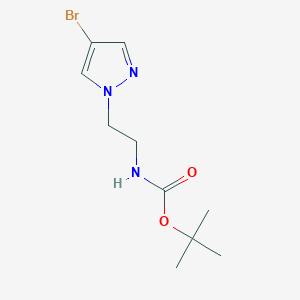

Tert-butyl (2-(4-bromo-1h-pyrazol-1-yl)ethyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[2-(4-bromopyrazol-1-yl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BrN3O2/c1-10(2,3)16-9(15)12-4-5-14-7-8(11)6-13-14/h6-7H,4-5H2,1-3H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSFSTCBXRVYOTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN1C=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Tert-butyl (2-(4-bromo-1H-pyrazol-1-yl)ethyl)carbamate: Synthesis, Characterization, and Applications in Medicinal Chemistry

Abstract: Tert-butyl (2-(4-bromo-1H-pyrazol-1-yl)ethyl)carbamate is a pivotal bifunctional building block in modern medicinal chemistry. Its structure, featuring a bromo-substituted pyrazole ring and a Boc-protected ethylamine side chain, offers two distinct and orthogonal reactive sites. This guide provides an in-depth analysis of its synthesis, characterization, and strategic applications, particularly its role as a versatile intermediate in the development of complex, biologically active molecules. The discussion is tailored for researchers and professionals in drug discovery, offering insights into the causality behind synthetic choices and the compound's utility in constructing novel therapeutic agents.

Compound Profile and Physicochemical Properties

This compound is a stable, solid compound valued for its dual functionality. The tert-butyloxycarbonyl (Boc) group provides a robust, acid-labile protecting group for the primary amine, while the bromine atom on the pyrazole ring serves as a handle for a variety of cross-coupling reactions. This unique arrangement allows for sequential and controlled synthetic transformations.

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl N-[2-(4-bromopyrazol-1-yl)ethyl]carbamate | [1] |

| CAS Number | 1435753-36-8 | [2] |

| Molecular Formula | C10H16BrN3O2 | [2] |

| Molecular Weight | 290.16 g/mol | [2][3] |

| Appearance | White to off-white solid | [4] |

| Purity | Typically ≥97% | [5] |

Synthesis and Mechanistic Considerations

The most common and efficient synthesis of this compound involves the N-alkylation of 4-bromopyrazole with a suitable Boc-protected 2-carbon electrophile, such as tert-butyl (2-bromoethyl)carbamate.

Synthetic Principle

The core of the synthesis is a nucleophilic substitution reaction. The pyrazole ring, being weakly acidic, can be deprotonated by a suitable base to form a pyrazolide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the bromo-ethylamine derivative to form the C-N bond at the N1 position of the pyrazole.

Causality of Reagent Selection:

-

Base: A strong, non-nucleophilic base like sodium hydride (NaH) or cesium carbonate (Cs2CO3) is typically employed. NaH ensures complete and irreversible deprotonation of the pyrazole, driving the reaction forward. Cs2CO3 is a milder, but often effective, alternative that can improve solubility and reduce side reactions.

-

Solvent: Anhydrous polar aprotic solvents such as Dimethylformamide (DMF) or Acetonitrile (MeCN) are ideal. They effectively dissolve the reactants and stabilize the anionic intermediate without interfering with the reaction.

-

Electrophile: Tert-butyl (2-bromoethyl)carbamate is the preferred electrophile.[4] The bromine atom is a good leaving group, and the Boc protecting group is stable under the basic reaction conditions, ensuring that the amine remains protected until a later, desired synthetic step.[6]

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis, from starting materials to the final, purified product.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

-

Preparation: To a solution of 4-bromopyrazole (1.0 eq) in anhydrous DMF, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

-

Activation: Allow the mixture to stir at room temperature for 30-60 minutes until gas evolution ceases, indicating the formation of the sodium 4-bromopyrazolide salt.

-

Alkylation: Cool the reaction mixture back to 0 °C and add a solution of tert-butyl (2-bromoethyl)carbamate (1.1 eq) in DMF dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude residue is then purified by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the title compound as a solid.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Applications in Drug Discovery

The pyrazole moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs for treating a wide range of diseases, including cancer, inflammation, and infectious diseases.[7][8][9] this compound serves as a key intermediate for creating novel pyrazole-containing drug candidates.[10]

Its utility stems from its two orthogonal reactive handles:

-

The Bromo-Pyrazole: The C-Br bond is a prime site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, or Buchwald-Hartwig reactions. This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups at the 4-position of the pyrazole ring, enabling extensive Structure-Activity Relationship (SAR) studies.

-

The Boc-Protected Amine: The Boc group can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane) to reveal a primary amine.[11] This amine can then be functionalized through amide bond formation, reductive amination, or urea/thiourea formation, allowing the molecule to be extended or linked to other pharmacophores.

Role as a Bifunctional Linker in Synthesis

The diagram below illustrates the compound's role as a versatile building block, showcasing the independent reactivity of its two key functional groups.

Caption: Orthogonal reactivity of the title compound in multi-step synthesis.

Safety, Handling, and Storage

-

Safety: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and acids. Recommended storage is often at 2-8 °C for long-term stability.[5]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for the modern medicinal chemist. Its well-defined, orthogonal reactive sites provide a reliable and flexible platform for the synthesis of complex molecular architectures. A thorough understanding of its synthesis and reactivity empowers researchers to accelerate the discovery and development of novel therapeutics by enabling the systematic exploration of chemical space around the privileged pyrazole scaffold.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery.

- MOLBASE. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). This compound.

- Jaśkowska, J., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808.

- Khan, S. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate.

- Shafique, S., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4736.

- ChemScene. (n.d.). This compound.

- AIFCHEM. (n.d.). 1435753-36-8 | this compound.

- Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(24), 2135-2153.

- PubMed. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates.

- Kamal, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8708.

- Quiroga, J., & Insuasty, B. (n.d.). Recent advances in the synthesis of new pyrazole derivatives.

- Pharmaffiliates. (n.d.). tert-Butyl (2-bromoethyl)carbamate.

- Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124.

- Vibrant Pharma Inc. (n.d.). tert-Butyl (2-((4-amino-1H-pyrazol-1-yl)methyl)phenyl)carbamate.

- Google Patents. (n.d.). Process for the production of tert-butyl N-(2-bromoethyl)carbamate.

Sources

- 1. 1435753-36-8 | this compound - AiFChem [aifchem.com]

- 2. This compound|1435753-36-8 - MOLBASE Encyclopedia [m.molbase.com]

- 3. chemscene.com [chemscene.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. vibrantpharma.com [vibrantpharma.com]

- 6. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. arkat-usa.org [arkat-usa.org]

Tert-butyl (2-(4-bromo-1h-pyrazol-1-yl)ethyl)carbamate CAS 1435753-36-8 properties

An In-depth Technical Guide to Tert-butyl (2-(4-bromo-1H-pyrazol-1-yl)ethyl)carbamate (CAS 1435753-36-8)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a key building block in medicinal chemistry. We will delve into its chemical and physical properties, a detailed synthesis protocol, spectroscopic analysis, and essential safety and handling information. This document is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, offering both theoretical insights and practical guidance.

Molecular Structure and Properties

This compound is a bifunctional molecule incorporating a 4-bromopyrazole moiety and a Boc-protected aminoethyl side chain. This unique combination of a reactive heterocyclic core and a protected primary amine makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of pharmaceutical agents.[1][2]

Chemical Structure:

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol:

-

Step 1: Preparation of the Reaction Mixture To a solution of 4-bromo-1H-pyrazole (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (ACN), add a base (1.1-1.5 eq). Common bases for this reaction include potassium carbonate (K₂CO₃) or sodium hydride (NaH). The mixture is stirred at room temperature for a short period to facilitate the deprotonation of the pyrazole nitrogen. The causality behind this step is to generate the pyrazolate anion, which is a more potent nucleophile for the subsequent alkylation reaction.

-

Step 2: N-Alkylation To the reaction mixture, add a solution of tert-butyl N-(2-bromoethyl)carbamate (1.0-1.2 eq) in the same solvent dropwise. The reaction is then stirred at room temperature or gently heated (e.g., to 50-60 °C) to drive the reaction to completion. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Step 3: Workup and Extraction Once the reaction is complete, the mixture is cooled to room temperature and quenched by the addition of water. The aqueous layer is then extracted several times with an organic solvent such as ethyl acetate (EtOAc). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude product. This self-validating workup procedure ensures the removal of inorganic salts and the polar solvent.

-

Step 4: Purification The crude product is purified by column chromatography on silica gel using a suitable eluent system, typically a gradient of ethyl acetate in hexanes. The fractions containing the desired product are collected and the solvent is evaporated to afford this compound as a purified solid.

Spectroscopic Analysis

¹H-NMR Spectroscopy (Predicted):

The proton NMR spectrum is expected to show characteristic signals for the pyrazole ring protons, the ethyl bridge protons, and the tert-butyl protecting group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5-7.8 | s | 1H | Pyrazole C-H |

| ~7.4-7.6 | s | 1H | Pyrazole C-H |

| ~4.2-4.4 | t | 2H | N-CH₂ |

| ~3.4-3.6 | q | 2H | CH₂-NH |

| ~4.8-5.2 | br s | 1H | NH |

| ~1.4 | s | 9H | C(CH₃)₃ |

¹³C-NMR Spectroscopy (Predicted):

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~155-156 | C=O (carbamate) |

| ~138-140 | Pyrazole C |

| ~128-130 | Pyrazole C |

| ~95-97 | Pyrazole C-Br |

| ~79-81 | C(CH₃)₃ |

| ~48-50 | N-CH₂ |

| ~40-42 | CH₂-NH |

| ~28-29 | C(CH₃)₃ |

Mass Spectrometry:

The mass spectrum should show the molecular ion peak [M]⁺ and/or the protonated molecular ion peak [M+H]⁺. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature, resulting in two peaks of nearly equal intensity separated by 2 m/z units.

Safety, Handling, and Storage

A Safety Data Sheet (SDS) for this compound indicates that the toxicological properties of this product have not been fully investigated. [3]Therefore, it should be handled with caution in a well-ventilated chemical fume hood.

Personal Protective Equipment (PPE):

-

Wear protective safety goggles. [3]* Wear chemical-resistant gloves. [3]* Wear protective clothing and chemical-resistant boots. [3] Handling and Storage:

-

Avoid breathing dust or vapor. [3]* Do not get in eyes, on skin, or on clothing. [3]* Keep the container tightly closed. [3]* Store in a cool, dry, well-ventilated place. [3] First Aid Measures:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do - continue rinsing. [3]* In case of skin contact: Wash with generous quantities of running water and non-abrasive soap. [3]* If inhaled: Move the person into fresh air. If breathing is difficult, administer oxygen. [3]* If swallowed: Seek medical attention. [3] Disposal:

-

Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. [3]Always comply with federal, state, and local regulations.

Applications in Drug Discovery

The 4-bromopyrazole moiety is a valuable synthon in organic chemistry due to its biological activities and its utility as a building block for more complex molecules. [4]The bromine atom can be readily displaced or used in cross-coupling reactions to introduce further diversity. The Boc-protected amine provides a latent nucleophile that can be deprotected under acidic conditions to allow for further functionalization, such as amide bond formation or reductive amination. These features make this compound a highly attractive starting material for the synthesis of novel compounds with potential therapeutic applications.

References

-

Wiley-VCH. Supporting Information. (2007). [Link]

-

Supporting Information for an article. [Link]

-

Hoffman Fine Chemicals. tert-Butyl ((4-bromo-5-carbamoyl-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate. [Link]

-

Molbase. This compound. [Link]

-

Arkivoc. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. [Link]

-

PubChem. Tert-Butyl {(1s)-2-(Hydroxyamino)-2-Oxo-1-[4-(1h-Pyrazol-1-Yl)phenyl]ethyl}carbamate. [Link]

-

NIST. tert-Butyl carbamate. [Link]

-

PubChem. tert-Butyl 2-(3-Amino-1H-pyrazol-1-yl)ethyl(methyl)carbamate. [Link]

-

NIST. tert-Butyl carbamate. [Link]

-

MDPI. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Anisole, 99%. [Link]

- Google Patents. Process for the production of tert-butyl N-(2-bromoethyl)

-

ResearchGate. Figure S1. 1H- NMR of tert -Butyl 2-bromoethylcarbamate, 1. [Link]

-

NIST. tert-Butyl carbamate. [Link]

Sources

An In-depth Technical Guide to Tert-butyl (2-(4-bromo-1H-pyrazol-1-yl)ethyl)carbamate: Structure, Synthesis, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of Tert-butyl (2-(4-bromo-1H-pyrazol-1-yl)ethyl)carbamate, a heterocyclic building block with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering in-depth insights into its chemical nature, a robust synthetic protocol, and its applications as a versatile intermediate.

Introduction: The Strategic Importance of Functionalized Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic tractability make it an attractive template for the design of enzyme inhibitors and receptor modulators. The strategic functionalization of the pyrazole ring allows for the fine-tuning of a molecule's pharmacological profile. This compound (Figure 1) is a prime example of a well-designed building block, incorporating several key features for drug development:

-

A 4-Bromo-pyrazole Core: The bromine atom at the 4-position serves as a versatile synthetic handle for introducing further molecular complexity through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the exploration of the chemical space around the pyrazole core to optimize target binding and pharmacokinetic properties.

-

A Boc-Protected Ethylamine Side Chain: The N-1 substituted ethylamine chain provides a vector for interaction with the target protein. The tert-butyloxycarbonyl (Boc) protecting group is a robust yet readily cleavable moiety, stable to a wide range of reaction conditions while allowing for facile deprotection under acidic conditions to reveal the primary amine for subsequent elaboration.[3]

This guide will delve into the detailed structure and nomenclature of this compound, provide a validated synthetic route, and discuss its potential applications in modern drug discovery programs.

Structure and Nomenclature

Systematic Name: this compound

CAS Number: 1435753-36-8[4]

Molecular Formula: C₁₀H₁₆BrN₃O₂

Molecular Weight: 290.16 g/mol

The structure of the molecule (Figure 1) consists of a pyrazole ring substituted at the 4-position with a bromine atom and at the N-1 position with a 2-(tert-butoxycarbonylamino)ethyl group.

Figure 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Synthesis and Purification

The synthesis of this compound can be efficiently achieved through a two-step process, commencing with the preparation of the key precursors followed by their coupling. This synthetic strategy is designed for scalability and purity, ensuring a reliable supply of this valuable building block.

Synthesis of Precursors

4-Bromopyrazole is a critical starting material. While several methods for its synthesis exist, a common and effective approach involves the direct bromination of pyrazole.

Experimental Protocol:

-

To a solution of pyrazole in a suitable solvent (e.g., water or acetic acid), add an equimolar amount of bromine or N-bromosuccinimide (NBS) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-bromopyrazole.

-

Purify the crude product by recrystallization or column chromatography to obtain pure 4-bromopyrazole.

Figure 2: Synthetic Scheme for 4-Bromopyrazole

Caption: Synthesis of 4-Bromopyrazole from Pyrazole.

This precursor provides the Boc-protected ethylamine side chain. A robust synthesis involves the reaction of 2-bromoethylamine hydrobromide with di-tert-butyl dicarbonate (Boc₂O).[5]

Experimental Protocol:

-

Dissolve 2-bromoethylamine hydrobromide in a suitable solvent system, such as a mixture of dioxane and water.

-

Cool the solution in an ice bath and add a base (e.g., sodium hydroxide) to neutralize the hydrobromide salt.

-

Add di-tert-butyl dicarbonate (Boc₂O) portion-wise to the reaction mixture while maintaining the temperature at 0-5 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Tert-butyl N-(2-bromoethyl)carbamate as an oil or low-melting solid.

Final Synthesis of this compound

The final step involves the N-alkylation of 4-bromopyrazole with Tert-butyl N-(2-bromoethyl)carbamate. This reaction is typically carried out under basic conditions to deprotonate the pyrazole nitrogen, facilitating its nucleophilic attack on the bromoethyl moiety.

Experimental Protocol:

-

To a solution of 4-bromopyrazole in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a suitable base (e.g., cesium carbonate or sodium hydride) at room temperature.

-

Stir the mixture for a short period to ensure the formation of the pyrazole anion.

-

Add a solution of Tert-butyl N-(2-bromoethyl)carbamate in the same solvent to the reaction mixture.

-

Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor its progress by TLC.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound as a pure solid.

Figure 3: Synthetic Workflow for this compound

Caption: Overall synthetic workflow for the target compound.

Characterization

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the pyrazole ring protons, the ethyl bridge protons (as two distinct triplets), the tert-butyl protons (as a singlet), and the carbamate NH proton (as a broad singlet or triplet). |

| ¹³C NMR | Resonances for the pyrazole carbons, the ethyl carbons, the tert-butyl carbons, and the carbamate carbonyl carbon. |

| Mass Spec. | The molecular ion peak corresponding to the exact mass of the compound, along with characteristic isotopic patterns for the bromine atom. |

| IR Spec. | Absorption bands for the N-H stretch of the carbamate, the C=O stretch of the carbamate, and C-H stretches of the alkyl groups. |

| Melting Point | A sharp melting point is indicative of high purity. |

Applications in Drug Discovery

This compound is a versatile building block for the synthesis of more complex molecules, particularly in the context of drug discovery.

Scaffold for Kinase Inhibitors

The pyrazole core is a well-established scaffold for the development of kinase inhibitors. The N-1 and C-4 positions of the pyrazole ring often project into key binding pockets of the kinase active site. The 4-bromo substituent on this building block allows for the introduction of various aryl or heteroaryl groups via cross-coupling reactions, which can be designed to interact with the hinge region or other specific pockets of the target kinase. The ethylamine side chain can be deprotected to allow for further functionalization, such as the introduction of solubilizing groups or moieties that can form additional interactions with the protein.

Figure 4: Application in Kinase Inhibitor Synthesis

Caption: General scheme for the use of the title compound in kinase inhibitor synthesis.

Intermediate for Other Biologically Active Molecules

Beyond kinase inhibitors, the structural features of this compound make it a valuable intermediate for the synthesis of a wide range of other biologically active molecules. The pyrazole ring is found in compounds with anti-inflammatory, antimicrobial, and anticancer properties. The ability to functionalize both the C-4 position and the N-1 side chain provides medicinal chemists with a powerful tool to generate libraries of diverse compounds for high-throughput screening and lead optimization.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

This compound is a strategically designed chemical building block with significant potential for accelerating drug discovery efforts. Its combination of a functionalizable pyrazole core and a protected amine side chain offers a versatile platform for the synthesis of diverse compound libraries. The robust synthetic route outlined in this guide provides a reliable method for its preparation, enabling its broader application in medicinal chemistry research. As the demand for novel therapeutics continues to grow, the utility of such well-crafted intermediates will undoubtedly play a crucial role in the development of the next generation of medicines.

References

- Supporting Information for [Journal Name]. (Year). [Link to a relevant supporting information document with NMR data for similar compounds, if one were found.

-

This compound. MOLBASE. (n.d.). Retrieved from [Link]

- Jain, S., & Pathak, D. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of the Indian Chemical Society, 97(5), 699-702.

- Gomez-Alonso, S., et al. (2021).

- Synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. (2018). International Journal of Pharmaceutical Sciences and Research, 9(10), 4215-4221.

- Daito Chemix Corp. (2008). Process for the production of tert-butyl N-(2-bromoethyl)carbamate. U.S.

- Pfizer Inc. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. U.S.

- Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124.

- Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate.

-

tert-Butyl (1-methyl-1H-pyrazol-4-yl)carbamate. PubChem. (n.d.). Retrieved from [Link]

- Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241.

- IMI (TAMI) Institute for Research & Development Ltd. (1994). Process for the preparation of 4-tert-butylbenzaldehyde.

- Brexpiprazole Synthesis Method. CN106916148B. (2021).

- Kovač, V., & Opsenica, I. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinski Glasnik, 18(2), 33-47.

-

Boc-Protected Amino Groups. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

- Khan, I., et al. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 27(19), 6296.

-

tert-Butyl 2-(3-Amino-1H-pyrazol-1-yl)ethyl(methyl)carbamate. PubChem. (n.d.). Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.molbase.com [m.molbase.com]

- 5. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. Buy Tert-butyl N-[2-(4-sulfanylpyrazol-1-yl)ethyl]carbamate | 2248352-91-0 [smolecule.com]

An In-depth Technical Guide to tert-Butyl (2-(4-bromo-1H-pyrazol-1-yl)ethyl)carbamate

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of tert-butyl (2-(4-bromo-1H-pyrazol-1-yl)ethyl)carbamate, a key intermediate in contemporary drug discovery and medicinal chemistry. The pyrazole scaffold is a privileged structure in a multitude of pharmacological agents, and the strategic placement of a bromine atom offers a versatile handle for further molecular elaboration through cross-coupling reactions.[1] This document details the synthesis, characterization, and reactivity of this compound, offering field-proven insights and detailed experimental protocols for researchers and drug development professionals.

Introduction and Strategic Importance

The pyrazole nucleus is a cornerstone in the design of bioactive molecules, appearing in drugs for a wide array of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[2][3][4][5] The compound this compound (Figure 1) is of particular strategic importance. It combines three key functional elements in a single, stable, and versatile building block:

-

A 4-bromopyrazole ring : The bromine atom at the C4 position serves as a readily functionalizable site, primarily for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl and heteroaryl substituents.[6][7][8]

-

An N1-ethylamine linker : This provides a flexible chain to connect the pyrazole core to other pharmacophoric elements.

-

A Boc-protecting group : The tert-butoxycarbonyl (Boc) group offers robust protection of the terminal amine, preventing unwanted side reactions. It is stable under a wide range of conditions but can be selectively and cleanly removed under acidic conditions, a critical feature in multi-step synthesis.[9]

This guide will focus on the isomer with CAS Number 1435753-36-8, which is this compound.

Figure 1: Chemical Structure of this compound

A 2D representation of the title compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties is essential for the effective use of this intermediate in synthesis and for its characterization.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 1435753-36-8 | [5][10][11][12] |

| Molecular Formula | C₁₀H₁₆BrN₃O₂ | [5][12] |

| Molecular Weight | 290.16 g/mol | [12] |

| Appearance | White to off-white solid (predicted) | General observation for similar compounds |

| Melting Point | Not available. Estimated to be in the range of 60-90 °C based on similar structures. | N/A |

| Boiling Point | Not available. Predicted to be >300 °C (decomposes). | N/A |

| Solubility | Soluble in methanol, ethanol, dichloromethane, chloroform, ethyl acetate. Sparingly soluble in hexanes. Insoluble in water. | [13] (for a related compound) |

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of the compound. Below are the expected spectral characteristics based on its structure and data from analogous compounds.

| Technique | Expected Characteristics |

| ¹H NMR | Pyrazole Protons: Two singlets are expected for the pyrazole ring protons, typically in the range of δ 7.5-8.0 ppm. Ethyl Chain Protons: Two triplets corresponding to the -CH₂-CH₂- moiety, with the N-CH₂ protons appearing more downfield (δ ~4.2 ppm) than the C-CH₂-N protons (δ ~3.6 ppm). Boc Group Protons: A characteristic singlet for the nine equivalent protons of the tert-butyl group at δ ~1.4 ppm. A broad singlet for the carbamate N-H proton around δ 5.0-7.0 ppm, which may exchange with D₂O. |

| ¹³C NMR | Pyrazole Carbons: Signals for the pyrazole carbons are expected in the aromatic region (δ ~110-140 ppm). The carbon bearing the bromine (C4) would be shifted upfield due to the heavy atom effect. Ethyl Chain Carbons: Two signals for the ethyl carbons, typically in the range of δ 40-50 ppm. Boc Group Carbons: A signal for the quaternary carbon of the tert-butyl group around δ 80 ppm and the nine methyl carbons around δ 28 ppm. The carbamate carbonyl carbon will appear around δ 155 ppm. |

| FT-IR (cm⁻¹) | N-H Stretch: A sharp to medium absorption around 3350-3450 cm⁻¹ corresponding to the carbamate N-H. C-H Stretch: Aliphatic C-H stretching bands just below 3000 cm⁻¹. C=O Stretch: A strong, sharp absorption band for the carbamate carbonyl group around 1680-1700 cm⁻¹. C-N Stretch: Bands in the 1250-1350 cm⁻¹ region. C-O Stretch: Bands in the 1150-1170 cm⁻¹ region associated with the carbamate. |

| Mass Spec. (ESI-MS) | Molecular Ion: An [M+H]⁺ peak at m/z 290.05 and 292.05 in an approximate 1:1 ratio, characteristic of a monobrominated compound. Fragmentation: Common fragmentation patterns for Boc-protected amines include the loss of isobutylene (a neutral loss of 56 Da) to give an [M+H-56]⁺ ion, and the loss of the entire Boc group (a neutral loss of 100 Da) to give an [M+H-100]⁺ ion. A prominent peak at m/z 57 corresponding to the tert-butyl cation is also expected.[1][2][6][14] |

Chemical Properties and Reactivity

The chemical reactivity of this compound is dominated by two key features: the reactivity of the 4-bromo-pyrazole core and the chemistry of the Boc-protected ethylamine side chain.

Suzuki-Miyaura Cross-Coupling

The bromine atom at the C4 position of the pyrazole ring is an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the facile introduction of a wide variety of aryl and heteroaryl groups, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).

General workflow for the Suzuki-Miyaura cross-coupling reaction.

The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be substrate-dependent. This reaction's reliability makes the title compound a valuable starting material for generating libraries of diverse pyrazole derivatives.

Boc Group Deprotection

The Boc group is readily cleaved under acidic conditions to reveal the primary amine. This unmasking is a critical step in many synthetic routes, allowing for subsequent functionalization of the amine, such as amide bond formation, reductive amination, or alkylation.

Mechanism of acid-catalyzed Boc deprotection.

Commonly used acidic reagents include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in a solvent like 1,4-dioxane or diethyl ether. The reaction is typically fast and proceeds at room temperature.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on specific substrates and laboratory conditions.

Synthesis of this compound

This synthesis is a two-step process starting from commercially available 2-bromoethylamine hydrobromide and 4-bromopyrazole.

Step 1: Synthesis of tert-Butyl N-(2-bromoethyl)carbamate

-

To a stirred solution of 2-bromoethylamine hydrobromide (1 equivalent) in a suitable solvent such as dichloromethane or methanol at 0 °C, add triethylamine (2.2 equivalents).

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in the same solvent.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl N-(2-bromoethyl)carbamate, which can be used in the next step without further purification.[13][15]

Step 2: N-Alkylation of 4-Bromopyrazole

-

To a solution of 4-bromopyrazole (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as cesium carbonate (Cs₂CO₃) or sodium hydride (NaH) (1.2 equivalents) at room temperature.

-

Stir the mixture for 30 minutes to form the pyrazole anion.

-

Add tert-butyl N-(2-bromoethyl)carbamate (1.1 equivalents) to the reaction mixture.

-

Heat the reaction to 60-80 °C and stir overnight.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the title compound.

Protocol for Suzuki-Miyaura Coupling

-

In a reaction vessel, combine this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as potassium carbonate (2 equivalents).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol for Boc Deprotection

-

Dissolve the Boc-protected pyrazole derivative (1 equivalent) in dichloromethane.

-

Add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.

-

The resulting amine salt can often be used directly or can be neutralized by washing with a saturated aqueous solution of sodium bicarbonate during an extractive workup.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex molecules in drug discovery. Its well-defined points of reactivity—the C4-bromo position for cross-coupling and the Boc-protected amine for deprotection and subsequent elaboration—allow for a modular and efficient approach to the creation of diverse chemical libraries. The protocols and data presented in this guide provide a solid foundation for the successful application of this important chemical intermediate.

References

- A Comparative Guide to Analytical Methods for Confirming Boc Protection. (n.d.). BenchChem.

- Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. (n.d.). Journal of the American Society for Mass Spectrometry.

- Raju, G., Ramesh, V., & Srinivas, R. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(6), 651-663.

- FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... (n.d.).

- Wright, J. B. (1967). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic, 725.

- Moser, A. (2008, December 1). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs.

- SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals.

- Saito, K., et al. (2014). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Forensic Toxicology, 32(2), 331-337.

- Abood, N. A., & Al-Shlhai, R. A. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research.

- tert-butyl (2-(4-bromo-1H-pyrazol-1-yl)ethyl)

- Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evalu

- Supporting Inform

- tert-Butyl carbamate(4248-19-5) 1H NMR spectrum. (n.d.). ChemicalBook.

- tert-Butyl carbamate(4248-19-5) 13C NMR spectrum. (n.d.). ChemicalBook.

- tert-Butyl carbazate(870-46-2) 13C NMR spectrum. (n.d.). ChemicalBook.

- Tert-butyl N-[2-(4-sulfanylpyrazol-1-yl)

- tert-Butyl 2-(3-Amino-1H-pyrazol-1-yl)ethyl(methyl)

- Figure S1. 1H- NMR of tert -Butyl 2-bromoethylcarbamate, 1. (n.d.).

- tert-Butyl N-(2-bromoethyl)

- tert-Butyl N-(2-bromoethyl)

- tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase.

- 1435753-36-8 | tert-Butyl (2-(4-bromo-1H-pyrazol-1-yl)ethyl)

- TERT-BUTYL (2-(4-BROMO-1H-PYRAZOL-1-YL)ETHYL)

- US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate. (n.d.).

- 1435753-36-8 | tert-Butyl (2-(4-bromo-1h-pyrazol-1-yl)ethyl)

- tert-Butyl (1-methyl-1H-pyrazol-4-yl)

- tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbam

- Pospišil, J., et al. (2022). tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent. Molecules, 27(17), 5649.

- Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate.

- 2680839-11-4 | tert-butyl N-(4-bromo-1-ethyl-1H-pyrazol-3-yl)

- 2280960-32-7 | tert-butyl N-[(3-bromo-1-methyl-1H-pyrazol-4-yl)

- 217493-25-9 | tert-butyl N-[2-(4-bromo-1H-indol-3-yl)

- tert-Butyl (2-(4-bromo-1H-pyrazol-1-yl)ethyl)

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. jocpr.com [jocpr.com]

- 4. tert-Butyl 2-(3-Amino-1H-pyrazol-1-yl)ethyl(methyl)carbamate | C11H20N4O2 | CID 58044070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 1435753-36-8 [sigmaaldrich.com]

- 6. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. visnav.in [visnav.in]

- 9. tert-Butyl (1-methyl-1H-pyrazol-4-yl)carbamate | C9H15N3O2 | CID 40152209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. m.molbase.com [m.molbase.com]

- 11. 1435753-36-8 | this compound - AiFChem [aifchem.com]

- 12. chemscene.com [chemscene.com]

- 13. tert-Butyl N-(2-bromoethyl)carbamate | 39684-80-5 [chemicalbook.com]

- 14. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of Tert-butyl (2-(4-bromo-1H-pyrazol-1-yl)ethyl)carbamate in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

Tert-butyl (2-(4-bromo-1H-pyrazol-1-yl)ethyl)carbamate is a key heterocyclic building block in medicinal chemistry and drug discovery, valued for its role in the synthesis of targeted therapeutic agents.[1] A thorough understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, developing robust purification protocols, and ensuring success in formulation efforts. This guide provides a comprehensive analysis of the physicochemical properties of the title compound, offering a predicted solubility profile based on fundamental chemical principles. Furthermore, it delivers detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, designed to be self-validating and immediately applicable in a research and development setting. This document serves as an essential resource for researchers, chemists, and drug development professionals seeking to efficiently and effectively work with this versatile compound.

Section 1: Introduction to this compound

This compound belongs to the pyrazole class of heterocyclic compounds, which are integral scaffolds in numerous clinically approved drugs due to their wide range of biological activities.[2][3] The structure of this compound combines several functional groups that collectively dictate its chemical behavior and physical properties, including its solubility.

1.1 Chemical Structure and Physicochemical Properties

-

IUPAC Name: tert-butyl N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]carbamate

-

Molecular Formula: C₁₀H₁₆BrN₃O₂

-

Molecular Weight: 306.16 g/mol

-

Structure:

(A structural image would be placed here in a formal document)

A precise analysis of the molecule's constituent parts allows for a reasoned prediction of its solubility characteristics:

-

Pyrazole Ring: This five-membered aromatic ring contains two adjacent nitrogen atoms. One nitrogen is "pyrrole-like" and the other is "pyridine-like," allowing the ring system to act as both a hydrogen bond donor and acceptor.[3] Its aromaticity contributes to its stability.[4][5]

-

Bromo Substituent: The bromine atom at the C4 position significantly increases the molecular weight and introduces a polarizable halogen bond donor site. While bromine is electron-withdrawing, its overall effect on solubility is complex, often reducing solubility in nonpolar solvents due to an increase in molecular polarity and crystal lattice energy.[6]

-

N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a bulky, lipophilic moiety that masks the basicity of the ethylamine nitrogen.[7] This group generally increases solubility in nonpolar and moderately polar aprotic solvents while potentially decreasing solubility in highly polar, protic solvents like water.

-

Ethyl Carbamate Linker: This linker provides flexibility and contains a polar carbamate group (-NHCOO-) with hydrogen bond accepting (C=O) and donating (N-H) capabilities, contributing to interactions with polar solvents.

1.2 Importance in Drug Development

Understanding the solubility of this intermediate is critical. In synthesis, it dictates the choice of reaction solvent to ensure homogeneity and optimal reaction rates. For purification, solubility data is essential for selecting appropriate solvent systems for crystallization or chromatography. In drug development, the properties of such intermediates influence the solubility and bioavailability of the final active pharmaceutical ingredient (API).

Section 2: Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another. The dissolution process involves overcoming the solute-solute interactions in the crystal lattice and the solvent-solvent interactions to form new, energetically favorable solute-solvent interactions.

The key intermolecular forces at play for the title compound are:

-

Dipole-Dipole Interactions: Arising from the polar C-Br bond, the carbamate group, and the pyrazole ring.

-

Hydrogen Bonding: The N-H proton of the carbamate and the "pyrrole-like" N-H of the pyrazole can act as hydrogen bond donors, while the carbonyl oxygen and the "pyridine-like" nitrogen are potent hydrogen bond acceptors.

-

Van der Waals Forces: Present across the entire molecular structure, particularly significant in the bulky tert-butyl group.

Solvents are chosen to best match these interaction capabilities. Polar aprotic solvents can engage in strong dipole-dipole interactions, while polar protic solvents can additionally participate in hydrogen bonding. Nonpolar solvents primarily interact through weaker van der Waals forces.

Section 3: Predicted Solubility Profile and Solvent Selection

While specific experimental data for this exact molecule is not publicly available, a reliable qualitative solubility profile can be predicted by analyzing its structural components and by drawing analogies to similar compounds. For instance, a related compound, Tert-butyl N-[2-(4-sulfanylpyrazol-1-yl)ethyl]carbamate, is known to be soluble in ethanol and dimethyl sulfoxide (DMSO).[8]

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF) | High to Moderate | These solvents possess strong dipoles that can effectively solvate the polar pyrazole and carbamate moieties. DMSO and DMF are particularly effective due to their high polarity and ability to accept hydrogen bonds. |

| Chlorinated | Dichloromethane (DCM), Chloroform (CHCl₃) | High | DCM and chloroform are excellent solvents for many Boc-protected compounds.[9] They can effectively solvate the moderately polar structure without the steric hindrance or competing hydrogen bonds of protic solvents. |

| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Moderate to Sparingly Soluble | These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the compound's functional groups. However, the bulky, nonpolar Boc-group may limit high solubility. |

| Ethers | Diethyl Ether (Et₂O) | Sparingly Soluble to Insoluble | The polarity of diethyl ether is likely insufficient to overcome the crystal lattice energy of this relatively polar molecule. |

| Nonpolar Aromatic | Toluene | Sparingly Soluble to Insoluble | While the aromatic pyrazole ring may have some affinity for toluene, the overall polarity of the molecule will likely prevent significant dissolution. |

| Aliphatic | Hexanes, Heptane | Insoluble | The significant polarity mismatch between the compound and nonpolar aliphatic solvents makes solubility highly unfavorable. |

Below is a logical workflow for selecting an appropriate solvent for a given application based on the compound's structural features.

Caption: Logical workflow for solvent selection.

Section 4: Experimental Protocol for Solubility Determination

To move from prediction to empirical fact, a systematic experimental approach is required. The following protocols are designed to be robust and provide reliable data for research and process development.

4.1 Methodology 1: Rapid Qualitative Solubility Assessment

This method provides a quick, semi-quantitative assessment of solubility in a range of solvents.

Materials:

-

This compound

-

Selection of solvents (e.g., DCM, Methanol, Acetonitrile, Toluene, Hexane, Water)

-

Calibrated analytical balance (± 0.1 mg)

-

Small vials (e.g., 1.5 mL or 4 mL) with screw caps

-

Graduated micropipettes or syringes

-

Vortex mixer

Procedure:

-

Preparation: Accurately weigh approximately 10 mg of the compound into a clean, dry vial.

-

Solvent Addition: Add 1.0 mL of the selected solvent to the vial. This creates an initial concentration of ~10 mg/mL.

-

Mixing: Cap the vial securely and vortex vigorously for 60 seconds.

-

Observation: Visually inspect the mixture against a dark background.

-

Soluble: The solution is completely clear with no visible solid particles.

-

Sparingly Soluble: A significant portion of the solid has dissolved, but some undissolved particles remain.

-

Insoluble: The vast majority of the solid remains undissolved.

-

-

Documentation: Record the observations for each solvent in a laboratory notebook.

4.2 Methodology 2: Quantitative Solubility by Isothermal Shake-Flask Method

This is the gold-standard method for determining thermodynamic equilibrium solubility. The protocol is designed to be self-validating by ensuring equilibrium is reached and accurately measured.

Caption: Workflow for quantitative solubility determination.

Step-by-Step Protocol (Isothermal Shake-Flask):

-

System Preparation: Add an excess amount of the solid compound (e.g., 20-30 mg, ensuring solid remains after equilibration) to a vial containing a precise volume (e.g., 2.0 mL) of the chosen solvent.

-

Equilibration: Seal the vials and place them in an orbital shaker or on a magnetic stir plate in a temperature-controlled environment (e.g., 25 °C). Agitate for at least 24 hours to ensure equilibrium is reached. Check for remaining solid. If none remains, add more solid and continue agitation for another 24 hours.

-

Sampling: After equilibration, let the vials stand undisturbed for at least 1 hour to allow undissolved solids to settle.

-

Filtration: Carefully withdraw a known volume of the supernatant (e.g., 500 µL) using a pipette. Immediately filter it through a solvent-compatible 0.45 µm syringe filter (e.g., PTFE or PVDF) into a clean analysis vial. This step is critical to remove fine particulates.

-

Dilution: Perform an accurate, gravimetric, or volumetric dilution of the filtrate into a suitable diluent (typically the mobile phase of the analytical method) to bring the concentration within the linear range of the calibration curve.

-

Analysis: Quantify the concentration of the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A calibration curve must be prepared using at least five standards of the compound of known concentration.

-

Calculation: Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample. Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the equilibrium solubility, typically reported in mg/mL or mol/L.

Section 5: Conclusion

This compound is a molecule of moderate polarity with both lipophilic (Boc) and polar (pyrazole, carbamate) characteristics. Based on these features, it is predicted to be highly soluble in chlorinated and polar aprotic solvents, moderately soluble in polar protic solvents, and poorly soluble in nonpolar solvents. This guide provides the theoretical foundation for these predictions and, more importantly, offers robust, detailed protocols for their experimental verification. By employing the systematic methodologies described herein, researchers can confidently determine the solubility of this compound, enabling streamlined process development, efficient purification, and informed decision-making in the broader context of synthetic and medicinal chemistry.

References

A consolidated list of all sources cited within the text will be generated here, including the Title, Source, and a valid, clickable URL for verification.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. BJOC - Search Results [beilstein-journals.org]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. Buy Tert-butyl N-[2-(4-sulfanylpyrazol-1-yl)ethyl]carbamate | 2248352-91-0 [smolecule.com]

- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

The 4-Bromo-1H-Pyrazole Scaffold: A Linchpin in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Pyrazole and the Strategic Importance of Bromination

The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its versatile chemical nature and its ability to form key interactions within the ATP-binding pocket of kinases.[1] Pyrazole derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2] The strategic introduction of a bromine atom at the 4-position of the pyrazole ring creates the 4-bromo-1H-pyrazole scaffold, a moiety that has garnered significant interest in drug discovery. This halogenation is not a trivial modification; it imparts unique physicochemical properties and offers a versatile handle for further chemical elaboration, significantly influencing the pharmacological profile of the parent molecule.[3]

This technical guide provides a comprehensive overview of the key features of the 4-bromo-1H-pyrazole scaffold in medicinal chemistry. We will delve into its synthesis, explore the profound impact of the bromine substituent on biological activity, and showcase its application in the design of targeted therapeutics, particularly in oncology and neurodegenerative diseases.

The Strategic Role of the 4-Bromo Substituent

The introduction of a bromine atom at the 4-position of the pyrazole ring is a deliberate and strategic choice in drug design, offering several distinct advantages:

-

Modulation of Physicochemical Properties: The bromine atom increases the lipophilicity of the pyrazole ring, which can enhance its ability to penetrate biological membranes.[3] This is a critical property for improving the oral bioavailability and overall pharmacokinetic profile of a drug candidate. Furthermore, the electron-withdrawing nature of bromine can influence the pKa of the pyrazole ring, affecting its ionization state at physiological pH and its ability to participate in crucial drug-target interactions.

-

Vector for Further Functionalization: The carbon-bromine bond at the 4-position serves as a versatile synthetic handle for introducing further molecular complexity. It readily participates in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the facile introduction of aryl and heteroaryl substituents.[4] This provides medicinal chemists with a powerful tool to explore the structure-activity relationship (SAR) and optimize the potency and selectivity of lead compounds.

-

Enhancement of Biological Activity through Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction where the electropositive region on the halogen atom (the σ-hole) interacts with an electron-rich atom, such as oxygen or nitrogen, on the biological target.[5][6] This specific interaction can significantly contribute to the binding affinity and selectivity of a drug molecule for its target protein.[5][6]

-

Metabolic Stability: The presence of a bromine atom can block potential sites of metabolism on the pyrazole ring, thereby increasing the metabolic stability and half-life of the drug.

Synthesis of the 4-Bromo-1H-Pyrazole Core and Its Derivatives

The 4-bromo-1H-pyrazole scaffold can be synthesized through several efficient methods. The choice of method often depends on the desired substitution pattern and the scale of the synthesis.

Experimental Protocol 1: Direct Bromination of 1H-Pyrazole

A straightforward method for the synthesis of 4-bromo-1H-pyrazole is the direct bromination of the parent pyrazole ring.

Materials:

-

1H-Pyrazole

-

Bromine (Br₂)

-

Sodium acetate

-

Glacial acetic acid

-

Water

-

Standard laboratory glassware

Procedure:

-

Dissolve 1H-pyrazole in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid to the cooled pyrazole solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into a solution of sodium acetate in water to neutralize the excess acid and quench the unreacted bromine.

-

The crude 4-bromo-1H-pyrazole will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Experimental Protocol 2: Functionalization via Suzuki-Miyaura Cross-Coupling

The 4-bromo-1H-pyrazole scaffold is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the introduction of a wide range of aryl and heteroaryl groups at the 4-position.

Materials:

-

4-Bromo-1H-pyrazole derivative

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., Na₂CO₃, K₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water, toluene/ethanol/water)

-

Inert atmosphere (e.g., Argon or Nitrogen)

-

Standard Schlenk line or glovebox equipment

Procedure:

-

To a Schlenk flask, add the 4-bromo-1H-pyrazole derivative (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), the palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄), and the base (e.g., 2.0 equiv Na₂CO₃).

-

Evacuate and backfill the flask with an inert gas (repeat three times).

-

Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water).

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-1H-pyrazole derivative.

Applications in Medicinal Chemistry: Targeting Disease with Precision

The 4-bromo-1H-pyrazole scaffold is a prominent feature in a multitude of bioactive molecules, with a particularly significant impact in the fields of oncology and neurodegenerative diseases.

Oncology: A Scaffold for Potent Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[1] The pyrazole scaffold is adept at mimicking the adenine ring of ATP, forming critical hydrogen bonds with the hinge region of the kinase active site.[1] The 4-bromo substituent can further enhance binding affinity and selectivity.

Table 1: Comparative Biological Activity of Pyrazole and 4-Bromopyrazole Derivatives

| Compound | Target | Cell Line | IC₅₀ (µM) | Key Structural Features & SAR Insights | Reference |

| Pyrazole | Human Liver Alcohol Dehydrogenase | - | 2.6 | Parent pyrazole scaffold. | [2] |

| 4-Bromopyrazole | Human Liver Alcohol Dehydrogenase | - | 0.29 | Introduction of bromine at the 4-position significantly enhances inhibitory potency. | [2] |

| Unsubstituted Pyrazole Analog | p38α MAP Kinase | - | >10 | Demonstrates the baseline activity of the pyrazole core. | [7] |

| BIRB 796 (contains a substituted pyrazole) | p38α MAP Kinase | - | 0.0001 | The pyrazole core is a key binding element, with substituents optimizing interactions. | [7] |

A key example of a signaling pathway targeted by pyrazole-based inhibitors is the MAPK/ERK pathway , which is frequently hyperactivated in various cancers.

Figure 1: Simplified MAPK/ERK signaling pathway illustrating the inhibitory action of a 4-bromopyrazole-based kinase inhibitor on RAF kinase.

Neurodegenerative Diseases: A Scaffold for Targeting Key Pathologies

The 4-bromo-1H-pyrazole scaffold has also emerged as a valuable structural motif in the development of therapeutic agents for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The versatility of this scaffold allows for the design of molecules that can interact with various targets implicated in these complex disorders.

The 4-Bromo-1H-Pyrazole as a Bioisostere

Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties to retain or enhance biological activity, is a powerful strategy in drug design.[8] The pyrazole ring itself can serve as a bioisostere for a phenyl ring, offering the advantage of introducing heteroatoms that can modulate polarity, solubility, and metabolic stability, as well as provide additional points for hydrogen bonding. The 4-bromo-1H-pyrazole scaffold can be considered a bioisosteric replacement for a 4-bromophenyl group, with the added benefits of the pyrazole core's inherent properties.

Figure 2: Conceptual diagram illustrating the bioisosteric replacement of a 4-bromophenyl group with a 4-bromo-1H-pyrazole scaffold and the potential benefits.

Conclusion

The 4-bromo-1H-pyrazole scaffold has firmly established itself as a valuable and versatile building block in modern medicinal chemistry. Its unique combination of physicochemical properties, synthetic accessibility, and the strategic placement of the bromine atom provides drug discovery scientists with a powerful tool to design and optimize novel therapeutic agents. From potent and selective kinase inhibitors for the treatment of cancer to innovative molecules targeting the complex pathologies of neurodegenerative diseases, the 4-bromo-1H-pyrazole core continues to be a central feature in the development of next-generation medicines. As our understanding of disease biology deepens, the strategic application of this privileged scaffold will undoubtedly lead to the discovery of even more effective and safer therapies.

References

-

Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. [Link]

-

Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition. ACS Publications. [Link]

-

Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... ResearchGate. [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. SpringerLink. [Link]

-

4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. MDPI. [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

-

Non-Classical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open Source Antimalarials. Semantic Scholar. [Link]

-

Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. sioc-journal.cn. [Link]

-

Pyrazole synthesis. Organic Chemistry Portal. [Link]

-

Introducing bromine to the molecular structure as a strategy for drug design. Termedia. [Link]

-

Introducing bromine to the molecular structure as a strategy for drug design. ResearchGate. [Link]

-

Aromatic Bioisosteres. Cambridge MedChem Consulting. [Link]

-

One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. ResearchGate. [Link]

-

One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. [Link]

-

Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres. PRISM BioLab. [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

-

Bioisosteric Replacements. Chem-Space. [Link]

-

Introducing bromine in the molecular structure as a good strategy to the drug design. Semantic Scholar. [Link]

-

Comparison of pyrazole and 4-brompyrazole as inhibitors of alcohol dehydrogenases: their potency, toxicity and duration of action in mice. PubMed. [Link]

-

An “Ideal” Bioisoster of the para-substituted Phenyl Ring. ChemRxiv. [Link]

-

Comparison of inhibitory activities (IC50 μM) of compounds on three targets. ResearchGate. [Link]

-

Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. [Link]

-

The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. ResearchGate. [Link]

-

Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. [Link]

-

Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Hindawi. [Link]

-

Mastering Organic Synthesis with 4-Bromopyrazole: A Key Intermediate. LinkedIn. [Link]

-

An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. National Institutes of Health. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CAS # 2075-45-8, 4-Bromopyrazole, 4-Bromo-1H-pyrazole - chemBlink [chemblink.com]

- 3. scielo.org.mx [scielo.org.mx]

- 4. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 5. researchgate.net [researchgate.net]

- 6. Comparison of pyrazole and 4-brompyrazole as inhibitors of alcohol dehydrogenases: their potency, toxicity and duration of action in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

The Strategic Imperative of Amine Protection: A Technical Guide to the Role of tert-Butyl Carbamate

Abstract

In the intricate landscape of modern organic synthesis, particularly within pharmaceutical and peptide drug development, the precise modulation of functional group reactivity is paramount. Primary amines, ubiquitous and highly nucleophilic, present a formidable challenge, often participating in undesired side reactions that can derail a synthetic route, diminish yields, and complicate purification. The strategic deployment of protecting groups is the chemist's answer to this challenge. Among the arsenal of available amine-protecting groups, the tert-butyloxycarbonyl (Boc) group stands as a cornerstone, celebrated for its unique balance of stability and controlled lability. This in-depth technical guide provides a comprehensive exploration of tert-butyl carbamate as a protecting group for primary amines, delving into its underlying chemical principles, reaction mechanisms, field-proven experimental protocols, and strategic applications in complex molecular synthesis.

Core Principles: The Rationale for Boc Protection

The primary function of the Boc group is to transiently attenuate the nucleophilicity and basicity of a primary amine by converting it into a significantly less reactive carbamate.[1] This transformation is critical in multi-step syntheses where other functional groups on the molecule must undergo reactions that would otherwise be compromised by the presence of a free amine.[2]

The widespread adoption of the Boc group is attributable to several key characteristics:

-

Robust Stability: Boc-protected amines exhibit remarkable stability across a broad spectrum of non-acidic reaction conditions, including exposure to bases, nucleophiles, and catalytic hydrogenation.[3][4] This resilience allows for a wide range of subsequent chemical transformations to be performed without jeopardizing the integrity of the protected amine.

-

Mild Acidic Cleavage: The Boc group is readily cleaved under mild acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][5] This facile removal under specific and gentle conditions is a cornerstone of its utility.

-

Orthogonality: A pivotal advantage of the Boc group is its orthogonality to other widely used amine protecting groups.[4] It remains intact under the basic conditions required to remove the 9-fluorenylmethoxycarbonyl (Fmoc) group and is stable to the catalytic hydrogenation used to cleave the benzyloxycarbonyl (Cbz or Z) group.[3][6] This orthogonality is the bedrock of complex, multi-step synthetic strategies, such as solid-phase peptide synthesis (SPPS), enabling the selective deprotection of one amine in the presence of others.[3][7]

The Chemistry of Protection and Deprotection: Mechanisms and Methodologies

A thorough understanding of the mechanisms governing the introduction and removal of the Boc group is essential for its effective implementation and for troubleshooting potential synthetic hurdles.

Boc Protection: Formation of the Carbamate Shield

The most common and efficient method for the introduction of the Boc group is the reaction of a primary amine with di-tert-butyl dicarbonate ((Boc)₂O), often referred to as Boc anhydride.[2][8]

Mechanism of Protection:

The protection reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[9][10] This initial attack forms a transient tetrahedral intermediate. The intermediate then collapses, leading to the elimination of a tert-butyl carbonate leaving group. This leaving group is unstable and readily decomposes into carbon dioxide (CO₂) and tert-butoxide.[10][11] The generated tert-butoxide is a sufficiently strong base to deprotonate the newly formed carbamate, yielding the final Boc-protected amine and tert-butanol.[10]

Figure 1: Generalized workflow for the Boc protection of a primary amine.